molecular formula C12H19BrN4 B107874 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide CAS No. 81461-73-6

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide

Cat. No. B107874
Key on ui cas rn: 81461-73-6
M. Wt: 299.21 g/mol
InChI Key: OYIPPQBBPVTVTR-UHFFFAOYSA-M
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Patent
US04423049

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (32.8 g; 0.2 mole), 1,4-dibromobutane (108 g; 0.5 mole) and finely powdered sodium carbonate (21.2 g, 0.2 mole) in 400 mL isopropanol was stirred and refluxed for a 16 hr period. The hot reaction mixture was filtered and the filtrate, on standing at room temperature, provided 50.3 g (84% yield) of product. Crystallization of this material from isopropanol affords analytically pure product, m.p. 241.5°-242.5° C. (corr.).
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[Br:13][CH2:14][CH2:15][CH2:16][CH2:17]Br.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(C)C>[Br-:13].[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][N+:10]2([CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:9][CH2:8]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
32.8 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Name
Quantity
108 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
21.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a 16 hr period
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
on standing at room temperature

Outcomes

Product
Name
Type
product
Smiles
[Br-].N1=C(N=CC=C1)N1CC[N+]2(CCCC2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 50.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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